2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Description
Molecular Formula: C₅H₈BrN₃O Molecular Weight: 206.04 g/mol CAS No.: 1517022-05-7 Structural Features:
- Pyrazole core substituted with amino (-NH₂), bromo (-Br), and methyl (-CH₃) groups at positions 5, 4, and 3, respectively.
- Ethanol (-CH₂CH₂OH) side chain at position 1 of the pyrazole ring.
The amino group enhances hydrogen-bonding capacity, while the bromine atom may contribute to electrophilic reactivity, making it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
2-(5-amino-4-bromo-3-methylpyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O/c1-4-5(7)6(8)10(9-4)2-3-11/h11H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFYMKCTYOJTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)N)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247150-24-8 | |
| Record name | 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for its diverse applications in several areas:
Medicinal Chemistry
- Enzyme Inhibition : It acts as an inhibitor for key enzymes involved in cancer progression, making it a candidate for anticancer drug development. Studies have shown that derivatives of pyrazole compounds can exhibit antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers .
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can possess anti-inflammatory effects, which may be beneficial in treating inflammatory diseases .
Material Science
- Development of New Materials : The compound is being explored for its potential use in creating new materials with specific properties due to its unique chemical structure .
Case Study 1: Anticancer Activity
In a study published in ACS Omega, researchers synthesized various pyrazole derivatives and evaluated their anticancer activities. Specifically, compounds containing the pyrazole scaffold demonstrated significant antiproliferation activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The study highlighted the potential of these compounds as lead structures for developing new anticancer agents .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of pyrazole derivatives. The results indicated that this compound effectively inhibited specific enzymes involved in tumor growth. This finding underscores its potential utility in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The presence of the bromo group enhances its binding affinity to certain targets, making it a potent inhibitor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
A comparative analysis of substituent effects on pyrazole derivatives reveals distinct physicochemical and biological properties:
Table 1: Key Structural and Functional Differences
Key Observations:
Bromine vs. Chlorine Substituents: Bromine in the target compound may confer higher electrophilicity compared to chlorine in isostructural analogs (e.g., compound in ). This can influence reactivity in cross-coupling reactions or interactions with biological targets.
Side Chain Modifications: The ethanol side chain in the target compound offers hydrogen-bonding capability, distinguishing it from analogs with propanol (e.g., ) or acylated chains (e.g., ). Longer alkyl chains (e.g., propanol in ) may improve lipid solubility but reduce polar interactions.
Amino Group Impact: The 5-amino group in the target compound is absent in many analogs (e.g., ), making it a unique site for derivatization or coordination chemistry.
Insights:
- The target compound’s synthesis likely parallels methods for ethanol-substituted pyrazoles, such as reductive amination (e.g., ) or nucleophilic substitution.
- Bromination at position 4 (as in the target) is critical; analogous procedures for chloro derivatives (e.g., ) suggest halogenation occurs early in the synthesis.
Structural and Crystallographic Data
- Isostructural analogs (e.g., ) highlight the importance of intermolecular contacts (e.g., halogen bonding via Br) in packing and stability.
Biological Activity
2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol, a member of the pyrazole family, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an amino group, a bromo substituent, and a pyrazole ring, contributing to its unique reactivity and biological properties. Its molecular formula is , with a molecular weight of 220.07 g/mol .
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. Specifically, compounds containing the pyrazole moiety have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, studies have highlighted that derivatives based on the pyrazole structure can induce antiproliferative effects both in vitro and in vivo , suggesting their potential as anticancer agents .
Table 1: Anticancer Activity of Pyrazole Derivatives
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Studies have shown that certain pyrazole compounds exhibit selective inhibition of COX-2 over COX-1, making them potential candidates for anti-inflammatory therapies with reduced gastrointestinal side effects .
Table 2: COX Inhibition by Pyrazole Derivatives
| Compound Name | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|---|
| 2-(5-amino-4-bromo-3-methyl-pyrazol-1-yl)ethan-1-ol | 5.40 µM | 0.01 µM | 344.56 |
| Celecoxib | 0.15 µM | 0.05 µM | 3 |
Antimicrobial Activity
Emerging studies suggest that pyrazole derivatives may possess antimicrobial properties as well. The presence of specific substituents on the pyrazole ring can enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various pathogens .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells, leading to programmed cell death.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various pyrazole derivatives in vitro against multiple cancer cell lines. The results indicated that compounds with similar structures to 2-(5-amino-4-bromo-3-methyl-pyrazol-1-yl)ethan-1-ol exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
In another investigation focused on anti-inflammatory effects, researchers assessed the compound's ability to reduce inflammation in a carrageenan-induced paw edema model in rats. The findings demonstrated substantial reduction in edema size compared to control groups, highlighting its therapeutic potential in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
